molecular formula C16H29N3O7 B12808102 EthanediaMide iMpurity A

EthanediaMide iMpurity A

Cat. No.: B12808102
M. Wt: 375.42 g/mol
InChI Key: IERZZGXDUZIMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EthanediaMide iMpurity A (CAS 1210348-34-7) is a compound commonly used in chemical research and development. It has a chemical formula of C2H6N2O and is known for its unique properties. This compound is often used as a reference standard in analytical testing and quality control processes . It is important to handle this compound with care due to potential hazards associated with its use .

Chemical Reactions Analysis

EthanediaMide iMpurity A undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

it is known to interact with specific molecular targets and pathways involved in its biological effects . Further research is needed to elucidate the detailed mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

EthanediaMide iMpurity A is similar to other compounds used as pharmaceutical intermediates, such as:

What sets this compound apart is its specific use as a reference standard in analytical testing and its unique chemical properties .

Properties

IUPAC Name

tert-butyl N-[2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3.C2H2O4/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5;3-1(4)2(5)6/h9-11H,6-8,15H2,1-5H3,(H,16,19);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERZZGXDUZIMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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